molecular formula C13H16N2OS B2798768 N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide CAS No. 864860-83-3

N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide

Cat. No. B2798768
CAS RN: 864860-83-3
M. Wt: 248.34
InChI Key: GMAVYIJBJYSLFT-UHFFFAOYSA-N
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Description

“N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide” is a chemical compound. It’s related to a class of compounds known as thiazoles, which have been found to have diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

  • Anticancer Activities : A study by Duran and Demirayak (2012) explored the synthesis of thiazole derivatives related to N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide. These compounds demonstrated anticancer activity against various human tumor cell lines, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

  • Alzheimer's Disease Treatment : Helal et al. (2004) discovered a compound closely related to N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide, showing potential as a treatment for Alzheimer's disease due to its inhibition of cyclin-dependent kinase 5 (Helal et al., 2004).

  • Corrosion Inhibition : Farahati et al. (2019) synthesized thiazole compounds for corrosion inhibition on copper surfaces. These compounds, including those structurally similar to N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide, showed high inhibition efficiencies, suggesting their potential as effective corrosion inhibitors (Farahati et al., 2019).

  • Cytotoxicity and Apoptosis Induction : Yurttaş et al. (2018) investigated thiazole derivatives for their antiproliferative activity. Some compounds, including variants of N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide, demonstrated significant cytotoxicity on various cell lines and induced apoptosis (Yurttaş, Demir, & Çiftçi, 2018).

  • Security Ink Application : Lu and Xia (2016) synthesized a novel half-cut cruciform molecule that includes a benzo[d]thiazol-2-yl group. This molecule showed potential for use as a security ink due to its reversible color change under different stimuli (Lu & Xia, 2016).

  • Antimicrobial Agents : Faidallah et al. (2013) synthesized novel derivatives of thiazolo[4,5-d]pyridazine and related compounds, showing significant antimicrobial activities against various bacterial strains and fungi (Faidallah, Rostom, Basaif, Makki, & Khan, 2013).

Mechanism of Action

Target of Action

The primary targets of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide are currently unknown. This compound is structurally similar to other benzothiazoles, which have been found to interact with a variety of biological targets

Mode of Action

Given its structural similarity to other benzothiazoles, it may interact with its targets through similar mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling . .

Biochemical Pathways

The specific biochemical pathways affected by N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide are currently unknown. Benzothiazoles are a diverse group of compounds that can affect a wide range of biochemical pathways

Pharmacokinetics

The pharmacokinetic properties of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown

Action Environment

The action, efficacy, and stability of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Specific details about how these factors might affect this compound are currently unknown .

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-7(2)12(16)15-13-14-11-9(4)8(3)5-6-10(11)17-13/h5-7H,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAVYIJBJYSLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylpropanamide

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